3-(4-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-(3-methoxypropyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H21N3O3/c1-19-15(16(20)17-9-4-10-21-2)11-14(18-19)12-5-7-13(22-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,17,20) |
InChI Key |
QBNPELFIZXVUEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Intermediate Route
Direct Coupling Using EDCI/HOBt
-
Reactants : Carboxylic acid, 3-methoxypropylamine, EDCI, HOBt.
-
Workup : Extraction with ethyl acetate, washing with NaHCO₃ and brine.
Comparative Efficiency :
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Acyl Chloride | 75–80 | 98.5 | Moderate |
| EDCI/HOBt | 85–90 | 99.2 | High |
EDCI/HOBt is preferred due to milder conditions and reduced side reactions.
Optimization and Challenges
Regioselectivity in Pyrazole Formation
Purification Challenges
-
Recrystallization Solvents : Ethanol/water (40%) effectively removes polar impurities.
-
Chromatography : Gradient elution (hexane → ethyl acetate) resolves regioisomers.
Spectroscopic Characterization of Final Product
-
¹H NMR (CDCl₃) : δ 7.4 (d, 2H, J = 8.6 Hz, aromatic), 6.9 (d, 2H, J = 8.6 Hz, aromatic), 6.5 (s, 1H, pyrazole-H), 3.8 (s, 3H, OCH₃), 3.4 (t, 2H, J = 6.2 Hz, NCH₂), 3.3 (s, 3H, OCH₃), 3.1 (m, 2H, CH₂O), 2.4 (quintet, 2H, J = 6.2 Hz, CH₂), 1.9 (s, 3H, NCH₃).
-
HRMS : [M+H]⁺ calcd. for C₁₇H₂₂N₃O₃: 316.1661; found: 316.1664.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(4-Methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related pyrazole carboxamides, emphasizing substituent differences and molecular characteristics:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with chloro or cyano substituents in analogues like 3a, which may reduce solubility but enhance electrophilic interactions .
- Molecular Weight and Solubility : Lower molecular weight compounds (e.g., 260.3 g/mol in ) may exhibit better bioavailability, whereas bulkier substituents (e.g., tert-butyl in ) could hinder membrane permeability .
Functional Group Impact on Bioactivity (Inferred)
- Methoxy Groups : The dual methoxy substituents in the target compound may enhance solubility via hydrogen bonding, contrasting with hydrophobic groups like tert-butyl () or trifluoromethyl () .
- Chloro/Cyano Groups: Analogues with electron-withdrawing substituents (e.g., 3a in ) are often designed for increased metabolic stability or enzyme inhibition potency .
Challenges and Contradictions
- Data Gaps : While provides melting points and yields for chlorinated analogues, data for the target compound (e.g., melting point, bioactivity) are absent, complicating direct comparisons .
- Stereochemical Complexity : Compounds like 69 () incorporate chiral centers, requiring enantioselective synthesis, whereas the target compound lacks such complexity .
Biological Activity
3-(4-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of hydrazine derivatives and various carbonyl compounds. The general synthetic route can be summarized as follows:
- Formation of Pyrazole Ring : Reaction of 4-methoxyphenyl hydrazine with an appropriate carbonyl compound.
- Carboxamide Formation : Introduction of the carboxamide group through acylation or amidation reactions.
Biological Activity
The biological activity of this compound has been investigated in various contexts, revealing several notable effects:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases. Specifically, it has been noted to inhibit COX-2 enzyme activity, which plays a critical role in inflammation pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown that the compound induces apoptosis and inhibits cell proliferation:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 45 |
| A549 | 50 |
This suggests a mechanism involving cell cycle arrest and programmed cell death.
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and antimicrobial evaluation of various pyrazole derivatives, including this compound. The results indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms : Research conducted at King Abdulaziz University demonstrated that similar pyrazole compounds significantly reduced inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases.
- Anticancer Research : A publication in Cancer Letters reported on the anticancer effects of pyrazole derivatives, noting that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines.
Q & A
Q. Key Monitoring Techniques :
- Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate purity .
- HPLC for final compound purity assessment (≥95% recommended for biological assays).
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux (12 h) | TLC (hexane:EtOAc 7:3) |
| Amide coupling | EDC, HOBt, DMF, rt (24 h) | HPLC (C18 column) |
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Q. Methodological Answer :
- 1H/13C NMR : Use DMSO-d6 or CDCl3 to resolve methoxy (-OCH3), pyrazole protons, and amide NH signals. Expected shifts:
- Pyrazole C-3 proton: δ 6.8–7.2 (multiplet, aromatic coupling) .
- Methoxy groups: δ ~3.7–3.9 (singlets) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error.
- X-ray Crystallography : For unambiguous structural confirmation. Use SHELXL for refinement (e.g., Mo-Kα radiation, 100 K) .
Q. Methodological Answer :
- In Vitro Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to measure Ki values.
- Binding Studies :
Q. Methodological Answer :
- Statistical Validation : Apply ANOVA to compare activity trends across substituent modifications (e.g., methoxy vs. halogen groups) .
- Computational Modeling :
- QSAR : Develop models correlating logP/polar surface area with bioavailability.
- Free Energy Perturbation (FEP) : Resolve discrepancies in binding affinity predictions .
- Crystallographic Validation : Compare X-ray structures of analogs to identify steric/electronic effects .
Q. Example SAR Insights :
| Substituent | Activity (IC50, µM) | Rationale |
|---|---|---|
| 4-OCH3 | 12.3 | Enhanced lipophilicity |
| 4-F | 18.9 | Reduced π-π stacking |
Advanced: How does the presence of methoxy groups influence the compound’s physicochemical properties and reactivity?
Q. Methodological Answer :
- Physicochemical Effects :
- Lipophilicity : Methoxy groups increase logP (e.g., +0.5 vs. H-substituted analogs), improving membrane permeability .
- Metabolic Stability : O-Methylation reduces oxidative metabolism in liver microsomes.
- Reactivity :
Q. Example Stability Data :
| Condition | Half-life (t1/2) |
|---|---|
| pH 7.4 (37°C) | 48 h |
| Rat Liver Microsomes | 62 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
